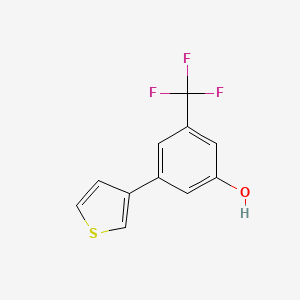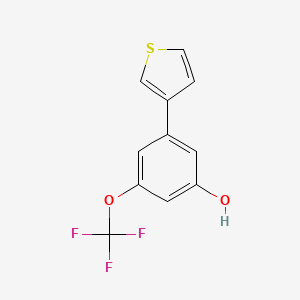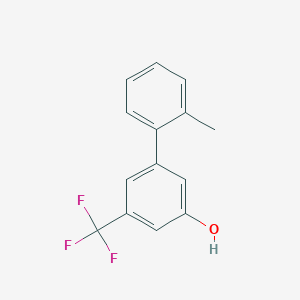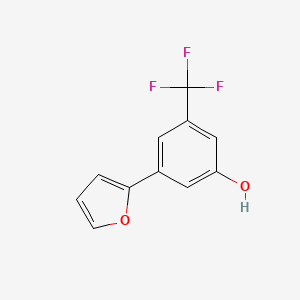
5-(Furan-2-yl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-trifluoromethylphenol, 95% (5F3TM) is a small organic molecule with an aromatic trifluoromethyl group. It is a phenol derivative and is widely used as a reagent in organic synthesis. 5F3TM is a versatile building block for the synthesis of a variety of functionalized molecules and has been used in a wide range of scientific research applications.
Scientific Research Applications
5-(Furan-2-yl)-3-trifluoromethylphenol, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of functionalized molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been used for the synthesis of dyes, catalysts, and heterocycles. 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% has been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the trifluoromethyl group of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is responsible for its biological activity. It has been suggested that the trifluoromethyl group of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% can interact with a variety of biological targets, including proteins, enzymes, and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial activity in animal models. It has also been shown to have anti-cancer activity in cell culture studies.
Advantages and Limitations for Lab Experiments
The use of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of functionalized molecules. It is also readily available and can be easily synthesized in good yields. The main limitation of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is that its mechanism of action is not yet fully understood, which can limit its use in certain applications.
Future Directions
There are several potential future directions for 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%. Further research is needed to understand the mechanism of action of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% and to identify new biological targets. It is also important to develop new synthetic methods for the preparation of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% and its derivatives. Additionally, further research is needed to identify new applications for 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%, such as in drug delivery systems and materials science. Finally, it is important to investigate the safety and toxicity of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%, as well as its potential interactions with other molecules.
Synthesis Methods
The synthesis of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is typically carried out via the reaction of trifluoromethylbenzene and furfuryl alcohol in the presence of a catalyst, such as a Lewis acid. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-120 °C. The reaction is complete in 1-2 hours and yields 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% in good yields (typically >90%).
properties
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOCZOJNYFEWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686491 |
Source


|
| Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
CAS RN |
1261900-54-2 |
Source


|
| Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

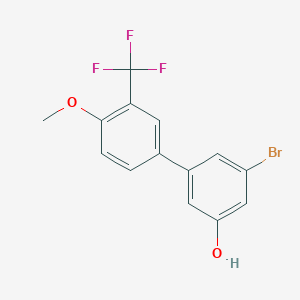


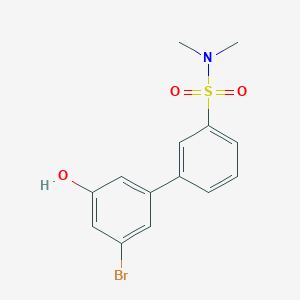

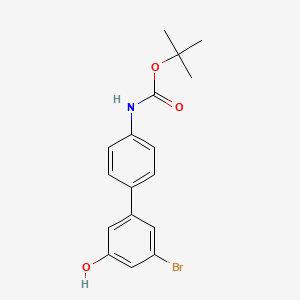
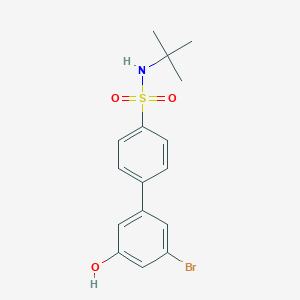

![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


